molecular formula C20H20F3N5OS B12249171 N-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine

N-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B12249171
M. Wt: 435.5 g/mol
InChI Key: PFHMHVZSSUEBSB-UHFFFAOYSA-N
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Description

N-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a combination of several functional groups, including a benzothiadiazole moiety, a piperidine ring, and a trifluoromethyl-substituted pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Benzothiadiazole Moiety: This can be achieved by reacting o-phenylenediamine with thionyl chloride in pyridine to yield 2,1,3-benzothiadiazole.

    Piperidine Functionalization: The piperidine ring can be functionalized by introducing a carbonyl group at the 4-position, followed by the attachment of a benzothiadiazole moiety.

    Coupling with Pyridine Derivative: The final step involves coupling the functionalized piperidine with a trifluoromethyl-substituted pyridine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The benzothiadiazole moiety imparts unique electronic properties, making the compound useful in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of N-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with aromatic amino acids in proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The trifluoromethyl group can increase the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine is unique due to its combination of functional groups, which confer distinct electronic, steric, and lipophilic properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H20F3N5OS

Molecular Weight

435.5 g/mol

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone

InChI

InChI=1S/C20H20F3N5OS/c1-27(18-11-15(4-7-24-18)20(21,22)23)12-13-5-8-28(9-6-13)19(29)14-2-3-16-17(10-14)26-30-25-16/h2-4,7,10-11,13H,5-6,8-9,12H2,1H3

InChI Key

PFHMHVZSSUEBSB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2)C4=NC=CC(=C4)C(F)(F)F

Origin of Product

United States

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